molecular formula C13H17BF2O2 B14027033 2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2699738-08-2

2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027033
CAS No.: 2699738-08-2
M. Wt: 254.08 g/mol
InChI Key: TZRWIMAJILNBOU-UHFFFAOYSA-N
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Description

This boronate ester features a 1,3,2-dioxaborolane core (4,4,5,5-tetramethyl substitution) and a 2,4-difluoro-6-methylphenyl substituent. The fluorine atoms and methyl group on the aromatic ring modulate electronic and steric properties, influencing reactivity and applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis .

Properties

CAS No.

2699738-08-2

Molecular Formula

C13H17BF2O2

Molecular Weight

254.08 g/mol

IUPAC Name

2-(2,4-difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O2/c1-8-6-9(15)7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

TZRWIMAJILNBOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)F

Origin of Product

United States

Preparation Methods

Key Reagents and Catalysts

  • Aryl halide substrate: 2,4-difluoro-6-methylphenyl bromide or iodide
  • Borylation agent: bis(pinacolato)diboron
  • Catalyst: Palladium complexes such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride or Pd(dba)2 with phosphine ligands
  • Base: Potassium acetate or sodium carbonate
  • Solvent: Dimethylformamide (DMF) or dioxane
  • Temperature: Typically 80 °C
  • Reaction time: 5–16 hours depending on conditions

Detailed Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most detailed methods is described in a synthetic example where 1-bromo-2-fluoro-4-methylbenzene is converted to the corresponding boronate ester under Pd-catalysis:

Step Reagents & Conditions Outcome
1 1-bromo-2-fluoro-4-methylbenzene (5 mmol), bis(pinacolato)diboron (9 mmol), Pd(dppf)Cl2·CH2Cl2 (0.2 mmol), potassium acetate (15 mmol), DMF (10 mL), 80 °C, 16 h Formation of 2-(2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2 Reaction mixture cooled, used directly for subsequent coupling without workup Efficient conversion with high purity

This method demonstrates the typical reaction setup: the aryl bromide and bis(pinacolato)diboron are combined with a palladium catalyst and base in DMF and heated to 80 °C for 16 hours. The product is often used directly in further transformations without isolation, indicating a clean reaction profile.

Variations in Catalysts and Ligands

Alternative catalysts such as Pd(dba)2 combined with tricyclohexylphosphine have been employed for similar borylation reactions, often in dioxane-water mixtures with potassium carbonate as base. For example, a reaction involving tert-butyl (2-bromo-3-fluorobenzyl)carbamate with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(dba)2/tricyclohexylphosphine catalysis at 80 °C for 5 hours yielded the boronate ester in good yield.

Purification and Characterization

The crude reaction mixtures are typically purified by silica gel chromatography using hexanes/ethyl acetate mixtures. The boronate esters are characterized by:

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions Notes
Aryl halide 2,4-Difluoro-6-methylphenyl bromide or iodide Commercially available or synthesized
Borylation reagent bis(pinacolato)diboron 1.5–2 eq relative to aryl halide
Catalyst Pd(dppf)Cl2·CH2Cl2 or Pd(dba)2 + phosphine 2–10 mol% loading
Base Potassium acetate or sodium carbonate 3 eq typical
Solvent DMF or dioxane/water Polar aprotic solvents preferred
Temperature 80 °C Heating required for efficient reaction
Reaction time 5–16 hours Longer times for less reactive substrates
Yield 70–90% Dependent on substrate and conditions

Research Outcomes and Observations

  • The palladium-catalyzed borylation is highly efficient for preparing aryl boronate esters with electron-withdrawing fluorine substituents and methyl groups in the aromatic ring.
  • The reaction tolerates various functional groups, allowing subsequent synthetic elaboration without intermediate purification.
  • The use of potassium acetate as a base is common and provides good yields and clean reactions.
  • Reaction monitoring by thin-layer chromatography (TLC) and mass spectrometry is standard practice.
  • Purification by silica gel chromatography yields analytically pure compounds suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The difluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or DCM.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds

    Oxidation: 2,4-Difluoro-6-methylphenol

    Substitution: Various substituted difluoromethylphenyl derivatives

Scientific Research Applications

2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. The difluoromethylphenyl group can also interact with various molecular targets, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (6a) : Chlorine and methoxy groups enhance electron-withdrawing effects, improving stability but reducing solubility. Used in synthesizing indazole derivatives via Suzuki coupling (62.3% yield) .
  • 2-(4-Bromo-phenyl)-dioxaborolane : Bromine’s polarizability facilitates nucleophilic substitution, making it reactive in aryl-aryl bond formation. Reported as a colorless liquid .
  • 2-(3,5-Dichloro-4-fluorophenyl)-dioxaborolane : Combines halogen effects; fluorine increases lipophilicity, while chlorine enhances thermal stability .

Fluorinated Analogues

  • 2-(2-(Difluoromethoxy)phenyl)-dioxaborolane : Difluoromethoxy group enhances metabolic stability in drug candidates. Soluble in organic solvents (storage: 2–8°C) .
  • 2-(3-Fluoro-4-methylphenyl)-dioxaborolane : Similar methyl-fluoro substitution but at different positions, altering steric hindrance and regioselectivity in borylation reactions .

Physicochemical Properties

Compound Solubility Stability Appearance
Target compound Organic solvents* High (fluorine) Solid/Liquid*
2-(4-Bromo-phenyl)-dioxaborolane DCM, THF Moderate Colorless liquid
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane DMF, DMSO High White solid
2-(Difluoromethoxy-phenyl)-dioxaborolane Ethanol, acetone Sensitive to moisture Light yellow oil

*Predicted based on analogues .

Q & A

Q. What are the established synthetic routes for 2-(2,4-Difluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via transition-metal-catalyzed borylation or coupling reactions. Key methods include:

  • Catalytic borylation : Using UiO-Co (a metal-organic framework catalyst) with bis(pinacolato)diboron (B2pin2) in toluene at reflux, achieving yields up to 83% .
  • Ionic liquid-mediated synthesis : Transition-metal-free borylation in ionic liquids (e.g., [BMIM]BF4) under mild conditions, yielding regioisomeric products (e.g., 52–77% yields for analogous compounds) .
  • Electrochemical coupling : Cross-electrophile coupling with alkyl halides, though regioselectivity challenges may arise (e.g., ~5:1 dr in isomer formation) .

Q. Table 1: Representative Synthetic Conditions

MethodCatalyst/SolventYieldKey Reference
Catalytic borylationUiO-Co, B2pin2, toluene83%
Ionic liquid synthesis[BMIM]BF4, 60°C52–77%
Electrochemical couplingNi catalyst, DMF85%

Q. What spectroscopic techniques are used to characterize this compound, and what are the critical observations?

  • <sup>1</sup>H/<sup>13</sup>C NMR : The aromatic protons and methyl groups (δ ~1.3 ppm for pinacol methyls) are clearly resolved. However, the carbon directly bonded to boron is often undetectable due to quadrupolar relaxation broadening .
  • <sup>11</sup>B NMR : A singlet around δ 30–35 ppm confirms the dioxaborolane structure .
  • HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup>) validates molecular formula .

Q. Table 2: Representative NMR Data for Analogous Compounds

Compound<sup>1</sup>H NMR (δ, ppm)<sup>11</sup>B NMR (δ, ppm)Reference
2-(4-Fluorophenyl) derivative1.31 (s, 12H), 7.2–7.4 (m)32.5
2-(Benzofuran-5-yl) derivative1.28 (s, 12H), 6.8–7.6 (m)34.1

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during coupling reactions involving this compound?

Regioselectivity challenges (e.g., isomer formation in aryl halide couplings) can arise from steric effects or electronic factors. Strategies include:

  • Catalyst tuning : Use Pd(PPh3)4 or Ni(dppe)Cl2 to favor oxidative addition .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility and selectivity .
  • Substrate design : Electron-withdrawing groups (e.g., -CF3) on the aryl halide enhance coupling efficiency .

Example : In a study, 2-(5-chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers were isolated in 26% yield with 25:1 Hex/EtOAc elution .

Q. What methodological approaches resolve ambiguities in boron-related spectroscopic data?

  • <sup>11</sup>B NMR : Quantifies boron environment purity; impurities (e.g., free boronic acid) appear as separate peaks .
  • Crystallography : Single-crystal X-ray diffraction confirms geometry, as seen in azulene-borolane hybrids .
  • DFT calculations : Predict <sup>13</sup>C shifts for boron-attached carbons, circumventing NMR detection limits .

Q. How is this compound applied in synthesizing functional materials or bioactive molecules?

  • Azulene oligomers : Used in optoelectronic materials via Suzuki-Miyaura coupling with haloazulenes .
  • Anticancer agents : Serves as a boronate precursor in polyphenolic inhibitors targeting tumor microenvironments (e.g., Mito-HNK-B synthesis, 37–55% yields) .
  • Fluorinated polymers : Acts as a monomer in step-growth polymerizations for high-performance materials .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Flash chromatography (silica gel, Hex/EtOAc) is critical for removing regioisomers .
  • Moisture sensitivity : Storage under argon prevents hydrolysis of the borolane ring .
  • Catalyst recycling : UiO-Co can be reused up to 3× with minimal activity loss .

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